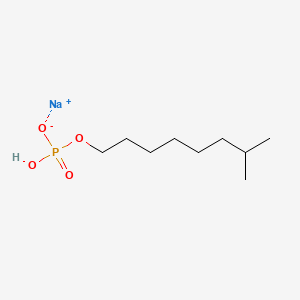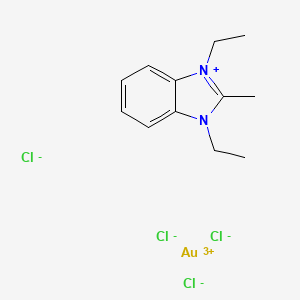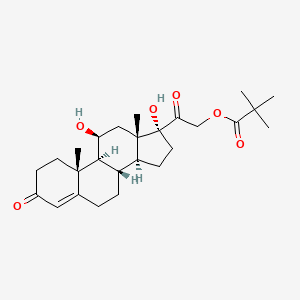
Diisopropyldiphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyldiphenylsilane is an organosilicon compound with the molecular formula C18H24Si. It is characterized by the presence of two isopropyl groups and two phenyl groups attached to a silicon atom. This compound is part of a broader class of organosilicon compounds that have diverse applications in various fields due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diisopropyldiphenylsilane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with isopropyl halides in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of hydrogen atoms on the silicon atom with isopropyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps such as purification and distillation to ensure the final product’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Diisopropyldiphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The isopropyl or phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Diisopropyldiphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of silicone-based materials, adhesives, and coatings.
Wirkmechanismus
The mechanism by which diisopropyldiphenylsilane exerts its effects involves interactions with various molecular targets. The silicon atom’s ability to form stable bonds with carbon and other elements allows the compound to participate in diverse chemical reactions. These interactions can influence the compound’s reactivity and stability, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylsilane: Lacks the isopropyl groups, making it less sterically hindered.
Diethylphenylsilane: Contains ethyl groups instead of isopropyl groups, affecting its reactivity and physical properties.
Triphenylsilane: Has three phenyl groups, leading to different chemical behavior and applications.
Uniqueness
Diisopropyldiphenylsilane’s unique combination of isopropyl and phenyl groups provides a balance of steric hindrance and electronic effects, making it particularly useful in specific synthetic and industrial applications. Its ability to undergo various chemical reactions while maintaining stability is a key factor in its versatility.
Eigenschaften
Molekularformel |
C18H24Si |
|---|---|
Molekulargewicht |
268.5 g/mol |
IUPAC-Name |
diphenyl-di(propan-2-yl)silane |
InChI |
InChI=1S/C18H24Si/c1-15(2)19(16(3)4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16H,1-4H3 |
InChI-Schlüssel |
WDOWOLLZRBHLSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate](/img/structure/B13786347.png)
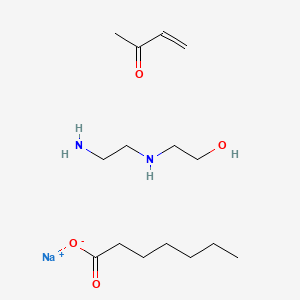
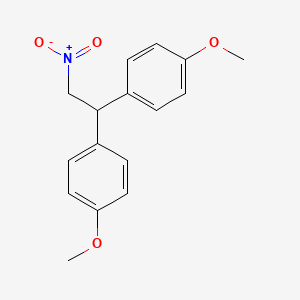

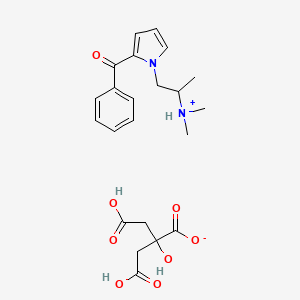
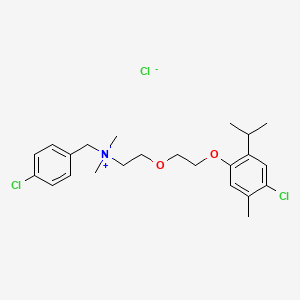
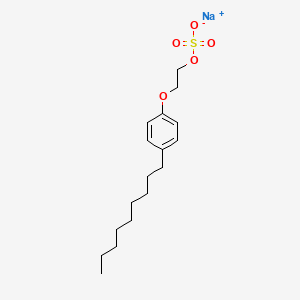
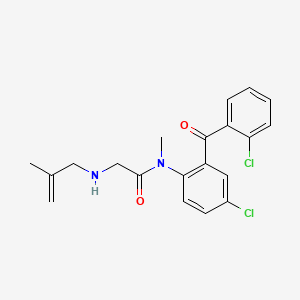
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)
